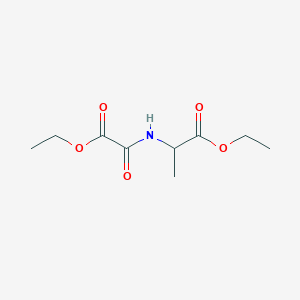

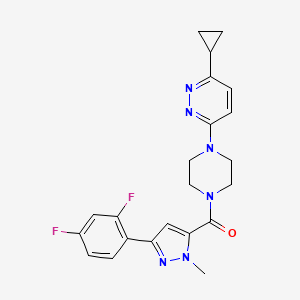

![molecular formula C19H19N5O B2819534 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide CAS No. 1797862-40-8](/img/structure/B2819534.png)

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide” is a chemical compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .科学的研究の応用

Antitumor and Antimicrobial Activities

Enaminones, which are structurally related to the compound , have been used as key intermediates for synthesizing substituted pyrazoles with significant antitumor and antimicrobial activities. These compounds, through various chemical reactions, yielded substituted pyridine derivatives, bipyrazoles, and other heterocyclic compounds. Some of these demonstrated cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), with inhibitory effects comparable to 5-fluorouracil, a standard in cancer treatment. Additionally, selected compounds showed promising antimicrobial properties (Riyadh, 2011).

Neurodegenerative and Neuropsychiatric Disease Treatment

Compounds structurally similar to N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide have been explored for their potential in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. The discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1) showcased promising applications, with one investigational new drug, ITI-214, demonstrating picomolar inhibitory potency for PDE1, excellent selectivity against other PDE families, and efficacy in vivo, currently under Phase I clinical development (Li et al., 2016).

Anti-inflammatory and Antimicrobial Agents

Derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. For example, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones were studied for their antiinflammatory properties without causing ulcerogenic activity, which is a common side effect of many nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds demonstrated a promising therapeutic index and potential antiulcerogenic properties, suggesting their utility in developing new anti-inflammatory drugs (Auzzi et al., 1983).

Fluorescent Probes for Biological and Environmental Detection

The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been reported as key intermediates for the preparation of functional fluorophores. These novel functional fluorophores, derived from pyrazolo[1,5-a]pyrimidines, exhibited significant fluorescence, photophysical properties, and high quantum yields in certain cases, showing their potential application as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

作用機序

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it may act as an inhibitor or modulator of its target protein .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit cdk2, a key regulator of cell cycle progression . If this compound acts similarly, it could affect cell cycle regulation and other downstream pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds have shown good oral bioavailability and selective inhibition in cellular assays

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its primary target. If it acts as a CDK2 inhibitor, it could potentially halt cell cycle progression, leading to cell death . .

特性

IUPAC Name |

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c1-13-9-18-22-11-14(12-24(18)23-13)3-2-7-21-19(25)16-4-5-17-15(10-16)6-8-20-17/h4-6,8-12,20H,2-3,7H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDURPNZBRCHRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)

![4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2819455.png)

![{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2819457.png)

![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)

![2-chloro-N-[(3-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2819466.png)

![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2819467.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2819470.png)